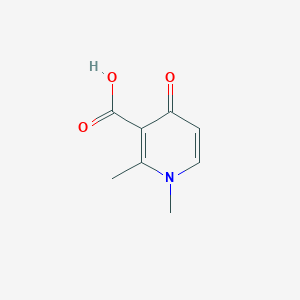

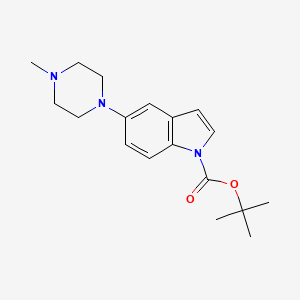

tert-Butyl 5-(4-methylpiperazin-1-yl)-1H-indole-1-carboxylate

カタログ番号 B8271137

CAS番号:

913388-48-4

分子量: 315.4 g/mol

InChIキー: FPLHDBMJDDHYER-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Piperazine derivatives, such as "tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate" , are often used as building blocks in the synthesis of various organic compounds. They have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Synthesis Analysis

The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while another compound is L-shaped with the molecule being twisted at a certain atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include aza-Michael addition, nucleophilic substitution reaction, and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 283.41 . They are often stored at room temperature and are in powder form .作用機序

Safety and Hazards

将来の方向性

特性

CAS番号 |

913388-48-4 |

|---|---|

製品名 |

tert-Butyl 5-(4-methylpiperazin-1-yl)-1H-indole-1-carboxylate |

分子式 |

C18H25N3O2 |

分子量 |

315.4 g/mol |

IUPAC名 |

tert-butyl 5-(4-methylpiperazin-1-yl)indole-1-carboxylate |

InChI |

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-8-7-14-13-15(5-6-16(14)21)20-11-9-19(4)10-12-20/h5-8,13H,9-12H2,1-4H3 |

InChIキー |

FPLHDBMJDDHYER-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N3CCN(CC3)C |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

1-(tert-Butoxycarbonyl)-5-iodoindole (3.46 g, 10.1 mmol) was dissolved in toluene (45.0 mL), and the solution was added with 4-methylpiperazine (2.24 mL, 20.2 mmol), 2,2′-(diphenylphosphino)-1,1′-binaphthyl (1.26 g, 2.02 mmol), cesium carbonate (4.94 mg, 15.2 mmol) and palladium acetate (226 mg, 1.01 mmol), followed by stirring under reflux for 24 hours. The mixture was added with water and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography (chloroform/methanol=9/1) to obtain 1-(tert-butoxycarbonyl)-5-(4-methylpiperazino)indole (887 mg, 28%).

[Compound]

Name

2,2′-(diphenylphosphino)-1,1′-binaphthyl

Quantity

1.26 g

Type

reactant

Reaction Step Two

Yield

28%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one](/img/structure/B8271069.png)

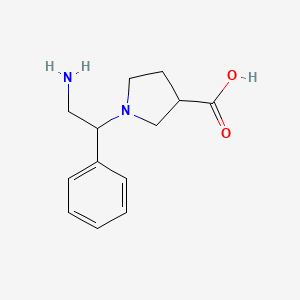

![1-[2-Amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271089.png)

![1-[2-Amino-1-(3-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271101.png)

![1-[2-Amino-1-(4-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271102.png)

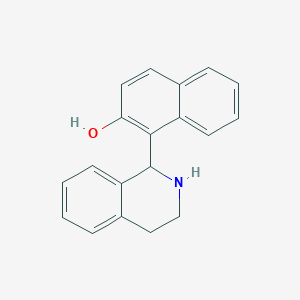

![(12H-11-Oxa-17-thia-15-aza-cyclopenta[a]phenanthren-16-yl)-hydrazine](/img/structure/B8271124.png)